Lipophilicity Modulation: XLogP3-AA Comparison of 3′,5′-Dimethoxy vs. Unsubstituted Acetophenone Oxime
The 3′,5′-dimethoxy substitution significantly increases computed lipophilicity relative to unsubstituted acetophenone oxime. 3′,5′-Dimethoxyacetophenone oxime has a computed XLogP3-AA of 1.8, whereas unsubstituted acetophenone oxime (CAS 613-91-2) has a predicted XLogP3 of approximately 0.9 [1][2]. This difference of ~0.9 log units corresponds to an approximately 8-fold higher octanol-water partition coefficient for the dimethoxy derivative, which can enhance membrane permeability in cell-based assays and alter pharmacokinetic profiles when the oxime is used as a prodrug or enzyme inhibitor scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | Acetophenone oxime (CAS 613-91-2): XLogP3 ≈ 0.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.9 log units (~8-fold increase in octanol-water partitioning) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025 release); values are predicted, not experimentally measured for the target compound. |
Why This Matters
Higher lipophilicity can improve cell permeability in biological assays, making the 3′,5′-dimethoxy derivative a preferred scaffold when intracellular target engagement is required.
- [1] PubChem. (2025). Compound Summary for CID 56965710: N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] NIST Chemistry WebBook. (2023). Ethanone, 1-phenyl-, oxime (Acetophenone oxime). National Institute of Standards and Technology. View Source
